3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid
Overview
Description
3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid is an organic compound that features a methoxyphenyl group attached to a propionic acid backbone through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid typically involves a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxybenzaldehyde.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a reductive amination with methylamine to form 4-methoxybenzylamine.
Final Product Formation: The 4-methoxybenzylamine is then reacted with acrylonitrile under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: 4-Hydroxybenzylamine derivatives.
Reduction: 3-[(4-Methoxy-phenyl)-methyl-amino]-propanol.
Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to certain neurotransmitters.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel analgesics and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in neurotransmission or inflammation pathways.
Pathways Involved: The compound could modulate signaling pathways by binding to receptor sites or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Similar structure but lacks the methylamino linkage.
3-[(4-Hydroxy-phenyl)-methyl-amino]-propionic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
3-(4-methoxy-N-methylanilino)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(8-7-11(13)14)9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGRVMLHHRFSLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.